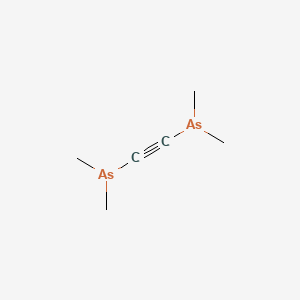
Arsine, 1,2-ethynediylbis(dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsine, 1,2-ethynediylbis(dimethyl-) is a chemical compound with the molecular formula C₆H₁₂As₂ and a molecular weight of 234.0027 g/mol . This compound is part of the organoarsenic family, which includes compounds containing carbon-arsenic bonds. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Arsine, 1,2-ethynediylbis(dimethyl-) typically involves the reaction of dimethylarsine with acetylene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized equipment to handle the toxic and reactive nature of the starting materials and the final product .
Chemical Reactions Analysis
Arsine, 1,2-ethynediylbis(dimethyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic oxides, which are more stable and less toxic.
Reduction: Reduction reactions can convert it back to its elemental form or other lower oxidation state compounds.
Substitution: In substitution reactions, the arsenic atoms can be replaced by other elements or groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Arsine, 1,2-ethynediylbis(dimethyl-) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It finds applications in the semiconductor industry and in the synthesis of specialized materials.
Mechanism of Action
The mechanism of action of Arsine, 1,2-ethynediylbis(dimethyl-) involves its interaction with cellular components, leading to the disruption of normal cellular functions. It can bind to thiol groups in proteins, inhibiting their activity and leading to cellular toxicity. The molecular targets include enzymes and other proteins that contain reactive thiol groups .
Comparison with Similar Compounds
Arsine, 1,2-ethynediylbis(dimethyl-) can be compared with other organoarsenic compounds such as:
Triphenylarsine: Known for its use in organic synthesis and as a ligand in coordination chemistry.
Dimethylarsinic acid: Used in agriculture as a herbicide and in research for its biological effects.
Arsenic trioxide: Widely used in medicine for the treatment of certain types of cancer.
The uniqueness of Arsine, 1,2-ethynediylbis(dimethyl-) lies in its specific structure and reactivity, which make it suitable for specialized applications in research and industry.
Properties
CAS No. |
34943-62-9 |
|---|---|
Molecular Formula |
C6H12As2 |
Molecular Weight |
234.00 g/mol |
IUPAC Name |
2-dimethylarsanylethynyl(dimethyl)arsane |
InChI |
InChI=1S/C6H12As2/c1-7(2)5-6-8(3)4/h1-4H3 |
InChI Key |
KZFVERISEXZTRD-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)C#C[As](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















